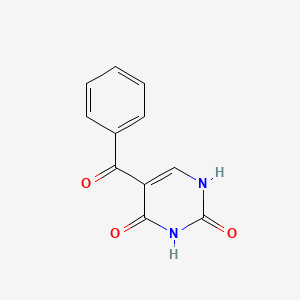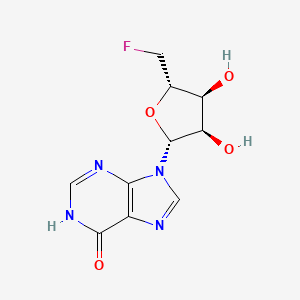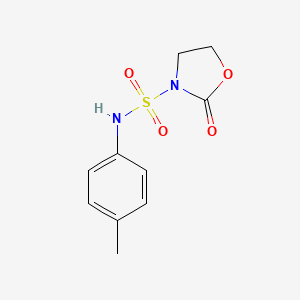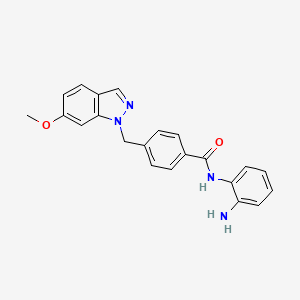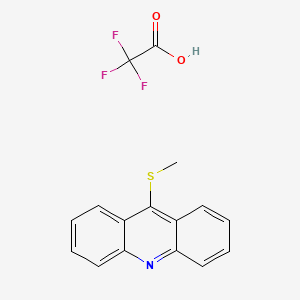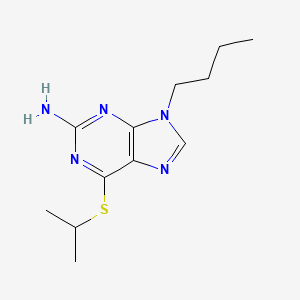
Acridine, 10-ethyl-9,10-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethyl-9,10-dihydroacridine is a nitrogen-containing heterocyclic compound. It belongs to the acridine family, which is known for its broad range of applications in various fields, including chemistry, biology, and medicine. Acridine derivatives are characterized by their unique physical and chemical properties, making them valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethyl-9,10-dihydroacridine typically involves the reduction of acridinium salts. One common method is the reduction of 10-ethylacridinium iodide using sodium borohydride in methanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of 10-ethyl-9,10-dihydroacridine may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
10-Ethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: It can be further reduced to form tetrahydroacridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-Ethyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: It has been studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Acridine derivatives, including 10-ethyl-9,10-dihydroacridine, have shown potential as anticancer agents due to their ability to intercalate into DNA.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 10-ethyl-9,10-dihydroacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound can also interact with various enzymes involved in DNA metabolism, further enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-Methyl-9,10-dihydroacridine
- 9,10-Dihydroacridine
- 10-Phenyl-9,10-dihydroacridine
Uniqueness
10-Ethyl-9,10-dihydroacridine is unique due to its specific ethyl substitution at the nitrogen atom. This substitution can influence its chemical reactivity and biological activity, making it distinct from other acridine derivatives. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Eigenschaften
CAS-Nummer |
10336-23-9 |
|---|---|
Molekularformel |
C15H15N |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
10-ethyl-9H-acridine |
InChI |
InChI=1S/C15H15N/c1-2-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
LVNZDWFAUDETHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate](/img/structure/B12926426.png)
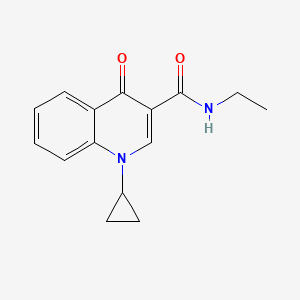
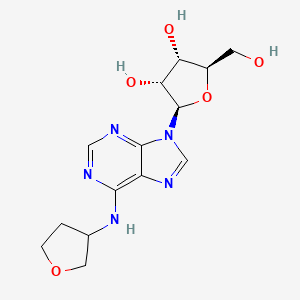
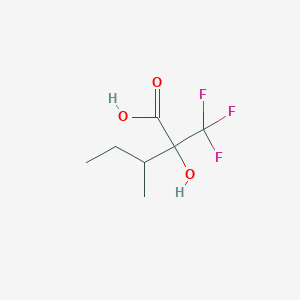
![2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12926463.png)
